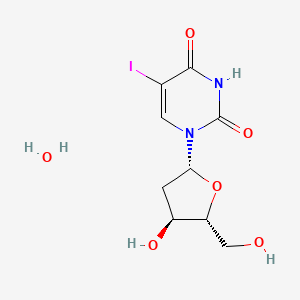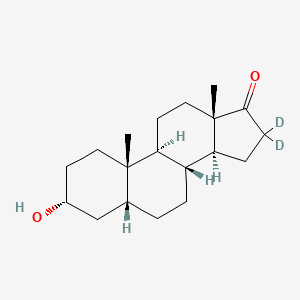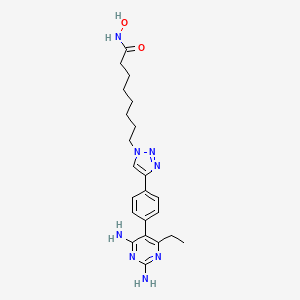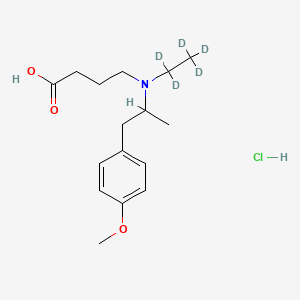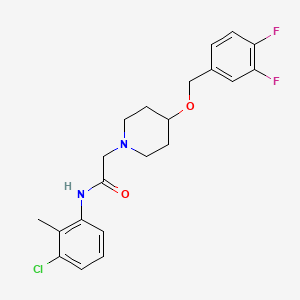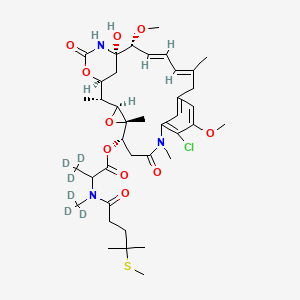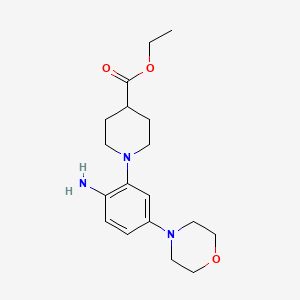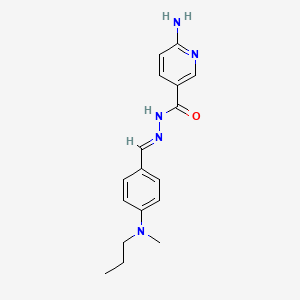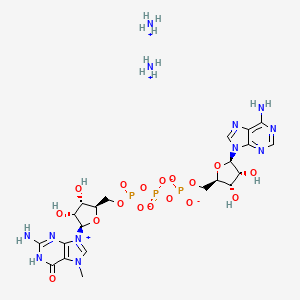
H-Arg-Ser-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg-Ser-Arg-OH is a short peptide composed of the amino acids arginine, serine, and arginineIt is a motif of di-leucine and RSRR, which can be used to design larger peptides and compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Ser-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, serine, is coupled to the growing peptide chain using a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure.
Repetition: Steps 2 and 3 are repeated for the addition of the final arginine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Arg-Ser-Arg-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residues can be reduced to form secondary amines.
Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DIC and OxymaPure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while reduction of arginine can result in secondary amines .
Wissenschaftliche Forschungsanwendungen
H-Arg-Ser-Arg-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of larger peptides and compounds.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of proteases and other enzymes.
Industry: Utilized in the development of new materials and biotechnological processes
Wirkmechanismus
The mechanism of action of H-Arg-Ser-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the arginine residues, which can form hydrogen bonds and electrostatic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
H-Arg-Ser-Arg-OH can be compared with other similar peptides, such as:
H-Gly-Pro-Arg-Pro-OH: Known for its role in inhibiting fibrinogen aggregation and fibrin polymerization.
H-Arg-Gly-Asp-Ser-OH: Studied for its ability to inhibit fibronectin binding to platelet-binding sites.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Used as an inactive control peptide for other fibronectin inhibitors.
Eigenschaften
Molekularformel |
C15H31N9O5 |
|---|---|
Molekulargewicht |
417.46 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H31N9O5/c16-8(3-1-5-21-14(17)18)11(26)24-10(7-25)12(27)23-9(13(28)29)4-2-6-22-15(19)20/h8-10,25H,1-7,16H2,(H,23,27)(H,24,26)(H,28,29)(H4,17,18,21)(H4,19,20,22)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
VENMDXUVHSKEIN-GUBZILKMSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)


